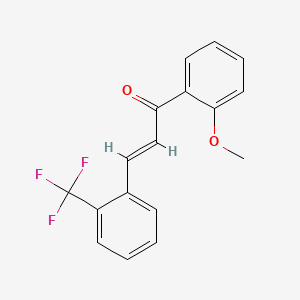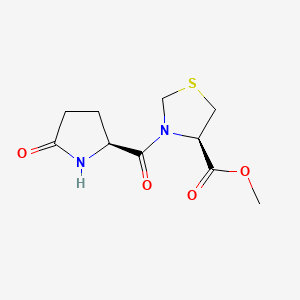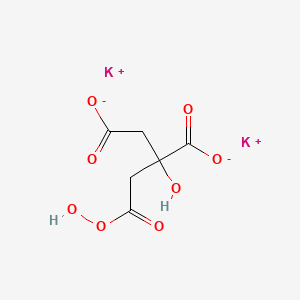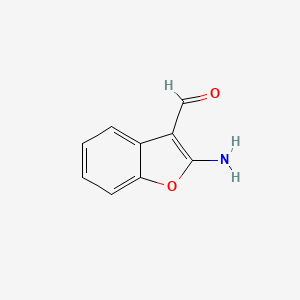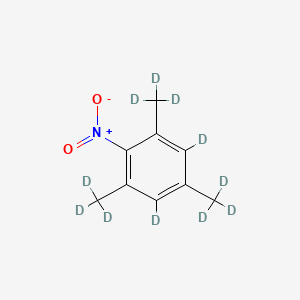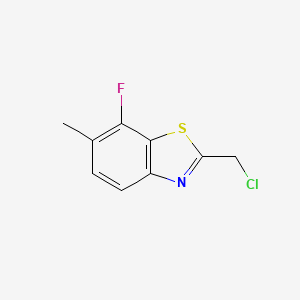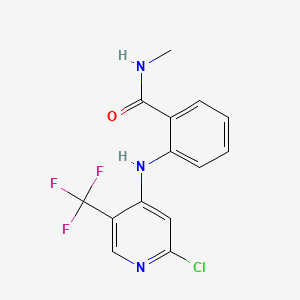![molecular formula C17H29NO4 B590434 (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 402960-06-9](/img/structure/B590434.png)
(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 It is a derivative of hexahydrocyclopenta[c]pyrrole and is characterized by the presence of two tert-butyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Industry
In industry, this compound is used as an intermediate in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its mechanism of action.
相似化合物的比较
Similar Compounds
Hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate: Lacks the tert-butyl ester groups, resulting in different reactivity and applications.
Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate: Similar structure but may have different stereochemistry, affecting its properties and uses.
Cyclopenta[c]pyrrole derivatives: Various derivatives with different substituents, each with unique chemical and biological properties.
Uniqueness
(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is unique due to its specific stereochemistry and the presence of two tert-butyl ester groups. These features contribute to its distinct reactivity, stability, and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
ditert-butyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3/t11-,12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJIQUVHYOYYCK-AVGNSLFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856065 |
Source


|
| Record name | Di-tert-butyl (1S,3aR,6aS)-hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402960-06-9 |
Source


|
| Record name | Di-tert-butyl (1S,3aR,6aS)-hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

